molecular formula C8H15NO3 B1266444 Ethyl 4-hydroxypiperidine-1-carboxylate CAS No. 65214-82-6

Ethyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B1266444
CAS No.: 65214-82-6
M. Wt: 173.21 g/mol
InChI Key: QABJNOSERNVHDY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile compound that appears as a white to off-white crystalline powder. It is soluble in water, ethanol, and other polar solvents . This compound is synthesized from 4-hydroxy piperidine, which is reacted with ethyl chloroformate in the presence of a base . It is used in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Ethyl 4-hydroxypiperidine-1-carboxylate is a cyclic amine and a member of the piperidine chemical family . It is structurally similar to icaridin, also known as Picaridin or hydroxy-ethyl isobutyl piperidine carboxylate . Icaridin is known to act as an insect repellent, suggesting that this compound may have similar targets . The primary targets are likely to be the sensory hairs on the antennae of insects .

Mode of Action

It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Given its structural similarity to icaridin, it is likely that it affects the olfactory pathways in insects, disrupting their ability to detect hosts .

Pharmacokinetics

It is known that the compound is a clear liquid with a specific gravity of 112 . It is recommended to be stored under inert gas at room temperature .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as an insect repellent. By interacting with the olfactory system of insects, it disrupts their ability to detect hosts, effectively repelling them .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of wheat significantly affects the efficiency of the compound as a fumigant . The more wheat present in a container, the higher the concentration of the compound needed to achieve the same mortality rate . Additionally, the fumigation effect of the compound improves with increased humidity in the container .

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxypiperidine-1-carboxylate is involved in several biochemical reactions. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 4-hydroxypiperidine-1-carboxylic acid and ethanol. This interaction is crucial for the compound’s role in pharmaceutical synthesis, where it serves as a building block for more complex molecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For instance, it may inhibit certain esterases, preventing the hydrolysis of ester bonds. This inhibition can lead to changes in the levels of specific metabolites, thereby affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 4-hydroxypiperidine-1-carboxylic acid and ethanol. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound may also interact with cofactors such as NAD+ or FAD, which are essential for various enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it performs its biochemical functions. Targeting signals or post-translational modifications may direct the compound to organelles such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate involves the reaction of 4-hydroxy piperidine with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a dichloromethane solution at 0°C. The mixture is stirred for 30 minutes, then poured into water and extracted with methylene chloride. The organic extracts are washed with water and salt water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes the use of larger reaction vessels, continuous stirring, and efficient extraction and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-hydroxypiperidine-1-carboxylate is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 4-hydroxypiperidine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Similar compounds include:

  • N-Carbethoxy-4-Hydroxy Piperidine
  • 1-(Ethoxycarbonyl)piperidin-4-ol
  • 4-oxo-piperidine-1-carboxylic acid ethyl ester
  • Ethyl 4-hydroxy-1-piperidinecarboxylate
  • 1-carbethoxy-4-hydroxypiperidine

These compounds share similar structural features but differ in their specific functional groups and reactivity, making this compound a valuable compound in various applications.

Properties

IUPAC Name

ethyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJNOSERNVHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215521
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65214-82-6
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
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Synthesis routes and methods

Procedure details

To a suspension of 68.5 parts of ethyl 4-oxo-1-piperidinecarboxylate in 240 parts of methanol was added portionwise 3.8 parts of sodium borohydride at a temperature between 20°-30° C. (the reaction mixture was cooled if necessary in a water-bath). After the addition was complete, the whole was stirred for 30 minutes. The reaction mixture was then poured into a mixture of 53.5 parts of ammonium chloride and 400 parts of water. The methanol was evaporated. The product was extracted with trichloromethane. The extract was dried and evaporated. The oily residue was distilled in vacuo, yielding 60 parts of oily ethyl 4-hydroxy-1-piperidinecarboxylate; bp. 140° C. at 1.4 mm. pressure; nD20 : 1.4796; d2020 : 1.1166 (3).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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